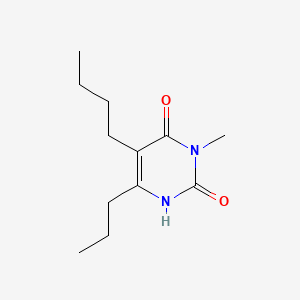

5-Butyl-3-methyl-6-propyluracil

Description

Structure

3D Structure

Properties

CAS No. |

91638-13-0 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5-butyl-3-methyl-6-propyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H20N2O2/c1-4-6-8-9-10(7-5-2)13-12(16)14(3)11(9)15/h4-8H2,1-3H3,(H,13,16) |

InChI Key |

CYGOIHRGFFGTMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC(=O)N(C1=O)C)CCC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Butyl 3 Methyl 6 Propyluracil

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Through the analysis of 1H and 13C spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all atoms in the 5-Butyl-3-methyl-6-propyluracil structure can be achieved.

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to each chemically non-equivalent proton in the molecule. The spectrum would feature signals for the N1-H proton of the uracil (B121893) ring, the N3-methyl group, and the protons of the C5-butyl and C6-propyl side chains.

The N-H proton of the uracil ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The N-methyl group, not being coupled to any other protons, will present as a sharp singlet. The alkyl side chains will exhibit characteristic splitting patterns due to spin-spin coupling between adjacent protons. For instance, the terminal methyl group of the propyl chain is expected to be a triplet, coupled to the adjacent methylene (B1212753) group, which in turn would appear as a multiplet. Similar first-order coupling patterns are anticipated for the butyl chain.

Detailed assignments, confirmed by techniques like 1H-1H COSY, are crucial for verifying the structure of the alkyl substituents. mdpi.com

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on analyses of similar uracil derivatives. mdpi.compreprints.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | > 10.0 | br s (broad singlet) |

| N3-CH ₃ | ~3.2 - 3.4 | s (singlet) |

| Propyl Group | ||

| C6-CH ₂-CH₂-CH₃ | ~2.3 - 2.5 | t (triplet) |

| C6-CH₂-CH ₂-CH₃ | ~1.5 - 1.7 | m (multiplet) |

| C6-CH₂-CH₂-CH ₃ | ~0.9 - 1.0 | t (triplet) |

| Butyl Group | ||

| C5-CH ₂-CH₂-CH₂-CH₃ | ~2.2 - 2.4 | t (triplet) |

| C5-CH₂-CH ₂-CH₂-CH₃ | ~1.4 - 1.6 | m (multiplet) |

| C5-CH₂-CH₂-CH ₂-CH₃ | ~1.3 - 1.5 | m (multiplet) |

| C5-CH₂-CH₂-CH₂-CH ₃ | ~0.8 - 1.0 | t (triplet) |

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes two carbonyl carbons (C2 and C4), two olefinic carbons (C5 and C6), and the carbons of the three distinct alkyl groups.

The carbonyl carbons are the most deshielded and appear furthest downfield, typically in the 150-175 ppm range. The olefinic carbons of the pyrimidine (B1678525) ring also resonate at downfield shifts, but at a higher field than the carbonyls. The carbons of the N-methyl, propyl, and butyl groups appear in the upfield aliphatic region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the alkyl chain carbons. preprints.org

Table 2: Predicted 13C NMR Chemical Shifts for this compound Predicted values are based on analyses of similar uracil derivatives. mdpi.compreprints.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 (Carbonyl) | ~151 |

| C 4 (Carbonyl) | ~163 |

| C 5 (Olefinic) | ~110 |

| C 6 (Olefinic) | ~155 |

| N3-C H₃ | ~28 |

| Propyl Group | |

| C6-C H₂-CH₂-CH₃ | ~32 |

| C6-CH₂-C H₂-CH₃ | ~22 |

| C6-CH₂-CH₂-C H₃ | ~14 |

| Butyl Group | |

| C5-C H₂-CH₂-CH₂-CH₃ | ~29 |

| C5-CH₂-C H₂-CH₂-CH₃ | ~31 |

| C5-CH₂-CH₂-C H₂-CH₃ | ~23 |

| C5-CH₂-CH₂-CH₂-C H₃ | ~14 |

While 1D NMR spectra provide essential information, 2D NMR experiments are indispensable for confirming the complete molecular structure by establishing connectivity between atoms. mdpi.commdpi.com

COSY (1H-1H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the proton sequences within the butyl and propyl chains (e.g., a correlation between the terminal CH₃ and the adjacent CH₂ protons of the propyl group). preprints.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal. For example, the singlet proton signal of the N-methyl group would show a cross-peak to the N-methyl carbon signal in the aliphatic region. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is critical for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the N3-methyl protons to the C2 and C4 carbonyl carbons, confirming the position of the methyl group.

Correlations from the C6-CH₂ protons of the propyl group to the C5 and C6 ring carbons, confirming the attachment point of the propyl group.

Correlations from the C5-CH₂ protons of the butyl group to the C5 and C6 ring carbons, confirming the attachment point of the butyl group. mdpi.com

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the various functional groups within the molecule.

The N-H stretching vibration of the uracil ring is typically observed as a broad band in the 3100-3300 cm⁻¹ region. The C-H stretching vibrations from the methyl, propyl, and butyl groups will appear as sharp bands between 2850 and 3000 cm⁻¹. The most prominent features in the spectrum are expected to be the strong C=O stretching bands from the two carbonyl groups of the uracil ring, which typically appear in the region of 1650-1750 cm⁻¹. The C=C double bond stretching within the heterocyclic ring would also give rise to an absorption in the 1600-1680 cm⁻¹ range.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch (Amide Carbonyls) | 1650 - 1750 | Strong |

| C=C Stretch (Ring) | 1600 - 1680 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Raman spectroscopy provides information that is complementary to IR spectroscopy. According to the rule of mutual exclusion, for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While this compound lacks such symmetry, certain vibrational modes will be inherently stronger in one technique than the other.

Specifically, symmetrical and less polar bonds often produce strong signals in Raman spectra. Therefore, the C=C double bond within the uracil ring and the symmetric stretching and bending modes of the carbon skeleton are expected to be prominent Raman bands. acs.org The C=O stretching vibrations are also observable in Raman spectra, though they are typically less intense than in the IR spectrum. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for observing the skeletal vibrations of the entire molecule, providing a unique fingerprint for the compound. acs.org The analysis of both IR and Raman spectra thus affords a more complete picture of the vibrational properties of the molecule. conicet.gov.ar

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Detailed research findings and data tables for the mass spectrometry of this compound are not available.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

Detailed research findings and data tables for the X-ray crystallography of this compound are not available.

Computational Chemistry and Theoretical Investigations of 5 Butyl 3 Methyl 6 Propyluracil

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 5-Butyl-3-methyl-6-propyluracil. These methods provide a microscopic view of the molecule's structure and energetic properties.

Density Functional Theory (DFT) Studies on Optimized Geometries and Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For uracil (B121893) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-31++G(d,p), are employed to determine the optimized molecular geometry. scispace.comjh.edu These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule. For instance, studies on substituted uracils reveal how different functional groups influence the geometry of the pyrimidine (B1678525) ring. acs.org The introduction of butyl, methyl, and propyl groups at the N3, C5, and C6 positions of the uracil ring in this compound would be expected to cause some distortion of the planar uracil ring, which can be precisely quantified by these theoretical methods.

The electronic properties are further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net In substituted uracils, the nature and position of the substituents significantly impact the energies and distribution of these orbitals. researchgate.net For this compound, the electron-donating alkyl groups would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 1: Representative DFT-Calculated Geometrical Parameters for Uracil Derivatives

| Parameter | Uracil | 5-Methyluracil (Thymine) | 6-Methyluracil |

|---|---|---|---|

| Bond Lengths (Å) | |||

| N1-C2 | 1.378 | 1.379 | 1.380 |

| C2-N3 | 1.380 | 1.381 | 1.382 |

| N3-C4 | 1.385 | 1.386 | 1.387 |

| C4-C5 | 1.445 | 1.450 | 1.448 |

| C5-C6 | 1.345 | 1.350 | 1.352 |

| C6-N1 | 1.380 | 1.381 | 1.383 |

| **Bond Angles (°) ** | |||

| C6-N1-C2 | 121.5 | 121.4 | 121.0 |

| N1-C2-N3 | 115.0 | 115.1 | 114.8 |

| C2-N3-C4 | 126.7 | 126.6 | 126.8 |

| N3-C4-C5 | 114.8 | 114.7 | 115.0 |

| C4-C5-C6 | 119.5 | 119.8 | 119.2 |

| C5-C6-N1 | 122.5 | 122.4 | 123.2 |

Note: These are representative values from DFT calculations and can vary slightly with the level of theory and basis set used. Data is generalized from findings on substituted uracils.

Theoretical Determination of Thermochemical Properties (e.g., Enthalpies of Formation)

Theoretical methods, such as the high-accuracy G3 and G4 composite quantum-chemical methods, are employed to calculate the thermochemical properties of uracil and its derivatives. researchgate.netcore.ac.uk These methods provide reliable values for gas-phase enthalpies of formation (ΔfH°(g)). For instance, the experimental and theoretical enthalpies of formation for uracil, thymine, and other methylated uracils have been determined and show good agreement. core.ac.ukresearchgate.net

The enthalpy of formation is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For this compound, the enthalpy of formation can be estimated by applying group additivity rules or by direct calculation using high-level theoretical models. These calculations are crucial for understanding the thermodynamic stability of the molecule.

Table 2: Theoretical Gas-Phase Enthalpies of Formation for Uracil and Methylated Derivatives

| Compound | G3 (kJ/mol) | G4 (kJ/mol) |

|---|---|---|

| Uracil | -300.5 | -298.1 |

| 1-Methyluracil | -291.1 | -288.7 |

| 3-Methyluracil | -291.5 | -289.1 |

| 5-Methyluracil (Thymine) | -339.5 | -337.6 |

| 6-Methyluracil | -340.2 | -338.1 |

| 1,3-Dimethyluracil | -281.7 | -279.4 |

Source: Generalized from data reported in thermochemical studies of uracil derivatives. core.ac.ukresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, with its rotatable butyl and propyl side chains, MD simulations can reveal the preferred conformations and the energy barriers between them. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how the surroundings affect the molecule's behavior. acs.org The results of these simulations can provide insights into the molecule's flexibility, which is crucial for its interaction with biological targets. For instance, MD simulations have been used to validate the stability of uracil derivative-protein complexes obtained from molecular docking. rsc.orgresearchgate.net

Molecular Docking and Molecular Modeling Studies of Uracil Derivatives

Molecular docking and modeling are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or a nucleic acid. bohrium.comactascientific.com These methods are instrumental in drug discovery and design.

Prediction of Binding Modes with Canonical Biological Targets (e.g., DNA, enzymes)

Uracil derivatives are known to interact with various biological targets. For example, they can act as inhibitors of enzymes like thymidylate synthase and uracil-DNA glycosylase. bohrium.comnih.govmdpi.com Molecular docking studies can predict the binding mode of this compound within the active site of these enzymes. These predictions are based on scoring functions that evaluate the complementarity of the ligand and the receptor.

The uracil core can form hydrogen bonds with amino acid residues in the active site, while the alkyl substituents (butyl, methyl, and propyl groups) can engage in hydrophobic interactions. For instance, in the binding of uracil derivatives to thymidylate synthase, the uracil moiety often forms key hydrogen bonds, while substituents at the C5 and C6 positions can occupy hydrophobic pockets, enhancing binding affinity. bohrium.com Similarly, uracil derivatives can intercalate into DNA, and docking studies can elucidate the preferred binding mode and the specific interactions with the DNA bases. actascientific.com

Assessment of Binding Affinities and Interaction Energies

Molecular docking programs not only predict the binding pose but also provide an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). rsc.org Lower binding energies generally indicate a more stable protein-ligand complex. For uracil derivatives, studies have reported a range of binding affinities for different biological targets. For example, some novel uracil derivatives have shown higher binding affinities for thymidylate synthase than the known inhibitor FdUMP. bohrium.com

The interaction energies can be further broken down into contributions from different types of interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. This detailed analysis helps in understanding the key drivers of binding and can guide the design of new derivatives with improved affinity and selectivity.

Table 3: Representative Binding Affinities of Uracil Derivatives to Biological Targets

| Compound Type | Target | Binding Affinity Metric | Value |

|---|---|---|---|

| Uracil GnRH-R Antagonist | GnRH Receptor | Ki | 34 nM |

| Di-uracil Moiety | HIV-1 Capsid Protein | Glide Score | -6.41 kcal/mol |

| Butyrolactone Derivative | FcγRIIB | Binding Energy | -7.418 kcal/mol |

Note: This table presents examples of binding affinities for various uracil derivatives to different targets to illustrate the range of values obtained in such studies. rsc.orgresearchgate.netmuhn.edu.cn

Molecular Mechanisms of Action and Biochemical Interactions of Substituted Uracils

Role of Uracil (B121893) Scaffolds in Molecular Recognition and Biological Signaling

The uracil scaffold serves as a fundamental building block for molecular recognition in numerous biological processes. Its ability to form specific hydrogen bonds, engage in stacking interactions, and present a defined three-dimensional structure makes it an ideal framework for interacting with biological macromolecules like proteins and nucleic acids.

The core uracil structure is recognized by a variety of enzymes and proteins. For example, uracil-DNA glycosylases are enzymes that specifically recognize and remove uracil from DNA, a crucial step in DNA repair. researchgate.net The specificity of this recognition is achieved through a combination of hydrogen bonding with the uracil base and interactions with the sugar-phosphate backbone of the DNA.

Substitutions on the uracil ring can significantly modify its recognition properties. The alkyl groups in 5-Butyl-3-methyl-6-propyluracil would introduce hydrophobic patches on the molecule's surface. These hydrophobic regions could facilitate binding to nonpolar pockets within protein active sites through van der Waals interactions. nih.gov This is a common strategy in drug design to enhance binding affinity and specificity.

The uracil scaffold is also central to biological signaling. Uracil-containing nucleotides, such as uridine (B1682114) triphosphate (UTP), are important signaling molecules that act through specific P2Y receptors. The binding of these nucleotides triggers downstream signaling cascades that regulate a wide array of physiological functions. While this compound is not a nucleotide, the uracil core provides a template that could potentially be modified to create antagonists or agonists for such receptors.

Furthermore, the uracil base can be chemically linked to other molecules to create probes for detecting specific biological targets. For instance, a uracil-linked hydroxyflavone has been developed as a fluorescent probe for the recognition of ATP, demonstrating the utility of the uracil scaffold in designing tools for molecular recognition. d-nb.infobeilstein-journals.org The recognition in this case involves not only stacking interactions but also complementary base-pairing between the uracil of the probe and the adenine (B156593) of ATP. d-nb.infobeilstein-journals.org

The table below illustrates the binding affinities of different bZIP protein derivatives to uracil-containing DNA, highlighting the role of the uracil scaffold in molecular recognition.

| Protein | DNA Target | Dissociation Constant (Kd) in nM | Reference |

| Wild-type bZIP | u-AP-1 | 100 | nih.gov |

| 4A mutant bZIP | u-AP-1 | 5 | nih.gov |

This table shows that modifications to a protein can enhance its binding to a uracil-containing DNA sequence, underscoring the importance of the uracil scaffold in molecular recognition. "u-AP-1" refers to a specific DNA sequence containing uracil. nih.gov

Structure Activity Relationship Sar Studies of 5 Butyl 3 Methyl 6 Propyluracil and Its Analogues

Correlating Substituent Effects at C-5 (Butyl) with Biochemical Interactions

The C-5 position of the uracil (B121893) ring is a frequent target for chemical modification to modulate biological activity. The nature of the substituent at this position can significantly influence the compound's electronic properties, steric profile, and lipophilicity, thereby affecting its interaction with biological targets.

Research into various 5-substituted uracil derivatives has shown that both the size and electronic nature of the substituent are critical. For instance, in the context of fatty acid amide hydrolase (FAAH) inhibitors, introducing electron-withdrawing groups at the C-5 position generally enhances inhibitory potency. rsc.org This increased activity is thought to stem from the substituent's ability to increase the leaving group potential of the uracil ring, making the molecule more susceptible to nucleophilic attack by key amino acid residues, such as serine, in the enzyme's active site. rsc.org However, this enhancement in potency does not always translate to improved selectivity. rsc.org

The following table illustrates the impact of C-5 substituents on the inhibitory activity of uracil derivatives against FAAH.

| Compound | R5 Substituent | FAAH IC50 (nM) |

| 1c | -CH2CH2CH2CH3 | >10000 |

| 2a | -F | 1600 ± 200 |

| 2d | -I | 270 ± 40 |

| 2f | -COCH3 | 200 ± 30 |

Data presented as IC50 ± standard error of the mean. Data sourced from a study on uracil urea (B33335) derivatives as FAAH inhibitors. rsc.org

Impact of C-6 (Propyl) Substitution on Molecular Recognition and Potency

Studies on C-6 substituted pyrimidine (B1678525) derivatives have yielded varied results depending on the biological target and the nature of the substituent. For example, in the context of anticancer activity, N-alkylated C-6-isobutyl substituted pyrimidine derivatives have shown antiproliferative activity against HeLa cervical cancer cell lines, whereas derivatives with a C-6 propyl substitution did not exhibit similar activity. mdpi.com This suggests a high degree of specificity in the binding pocket, where a subtle change from an isobutyl to a propyl group can significantly alter the interaction.

In other studies, the size and nature of the C-6 substituent have been shown to be crucial for potency. For instance, in a series of thiouracil derivatives, substitution with a propyl moiety at C-6 was found to be beneficial for biological activity compared to smaller alkyl groups like ethyl. nih.gov This highlights that the propyl group can provide optimal hydrophobic interactions or a favorable steric fit in the active site of certain enzymes. The presence of a propyl group at C-6, as in 5-Butyl-3-methyl-6-propyluracil, can therefore be a key contributor to its biological profile, potentially enhancing its affinity for specific molecular targets through favorable hydrophobic and steric interactions.

The table below shows the antiproliferative activity of some C-6 substituted uracil derivatives.

| Compound | C-6 Substituent | Cell Line | IC50 (µM) |

| Analogue 1 | Isobutyl | HeLa | 0.3–29.7 |

| Analogue 2 | Propyl | HeLa | No significant activity |

Data sourced from studies on the antiproliferative activity of substituted pyrimidine derivatives. mdpi.com

Influence of N-3 Methylation on Uracil Ring Activity

Methylation at the N-3 position of the uracil ring has a profound impact on the molecule's electronic properties and hydrogen bonding capabilities. The N-3 proton of an unsubstituted uracil is a hydrogen bond donor, which is crucial for its recognition in many biological systems, including base pairing in nucleic acids. pnas.org

The introduction of a methyl group at the N-3 position, as in this compound, blocks this hydrogen bond donor capacity. This modification can have several consequences. Firstly, it prevents the formation of certain hydrogen bonds with the biological target, which could either be detrimental or beneficial depending on the specific interactions required for activity. For instance, in some cases, the N-3 hydrogen is essential for binding, and its methylation leads to a loss of activity. pnas.org

Positional Effects of Alkyl Chains on Pyrimidine Ring and Biological Efficacy

The biological efficacy of a substituted uracil derivative is not merely the sum of the effects of its individual substituents but is also determined by the interplay of their positional effects on the pyrimidine ring. In this compound, the combination of alkyl chains at C-5 and C-6, along with N-3 methylation, creates a unique lipophilic and steric profile that dictates its interaction with biological targets.

The relative positions of the alkyl groups at C-5 and C-6 are critical. These substituents can create a specific hydrophobic surface that complements a corresponding hydrophobic pocket in the target protein. The length and branching of these alkyl chains are finely tuned for optimal fitting. For instance, studies on various substituted pyrimidines have shown that the inhibitory activity is strongly dependent on the lipophilicity conferred by the alkyl chains. mdpi.com

Comparative SAR Analysis with other Substituted Uracil and Thiouracil Derivatives

To better understand the SAR of this compound, it is useful to compare it with other substituted uracil and thiouracil derivatives. Thiouracils, where a sulfur atom replaces the oxygen at the C-2 position, often exhibit different biological activities due to the altered electronic and steric properties of the thiocarbonyl group.

In general, the principles of SAR observed for uracil derivatives often extend to their thiouracil counterparts. For example, the substitution patterns at C-5 and C-6 are also critical for the activity of thiouracils. In some studies, thiouracil derivatives have shown enhanced potency compared to their uracil analogues. For instance, in a series of compounds designed as HDAC inhibitors, both uracil and thiouracil derivatives were synthesized and tested, with some thiouracils showing potent activity. nih.gov

A comparative analysis of various uracil and thiouracil derivatives reveals some common themes. The presence of alkyl or aryl groups at C-5 and C-6 is a common strategy to enhance hydrophobic interactions and improve potency. For example, in a series of 6-anilino-2-thiouracils, the p-ethyl and p-n-butyl analogues were found to be potent inhibitors of human placenta iodothyronine deiodinase, much more so than the standard inhibitor 6-propyl-2-thiouracil. nih.gov This underscores the importance of the size and nature of the substituent at C-6.

The following table provides a comparative overview of the activity of various substituted uracil and thiouracil derivatives.

| Compound Class | Substituents | Biological Target/Activity | Key SAR Findings |

| Uracil Urea Derivatives | Varied at C-5 | FAAH Inhibition | C-5 electron-withdrawing groups enhance potency. rsc.org |

| 6-Substituted Uracils | Varied at C-6 | Antiproliferative (HeLa) | Isobutyl at C-6 active, propyl at C-6 inactive. mdpi.com |

| Thiouracil Derivatives | Varied at C-6 and cap | HDAC Inhibition | Propyl substitution is better for activity than ethyl. nih.gov |

| 6-Anilino-2-thiouracils | p-Alkyl anilino at C-6 | Deiodinase Inhibition | p-n-Butyl anilino at C-6 is highly potent. nih.gov |

| 5-Alkyl-6-substituted Pyrimidin-4(3H)-ones | Varied at C-5 and C-6 | Anti-HIV (NNRTIs) | Small alkyl groups at C-5 and substituted arylmethyl at C-6 are favorable. researchgate.net |

This comparative analysis highlights that while the specific SAR can vary depending on the biological target, the strategic placement of substituents, particularly alkyl and aryl groups, on the uracil or thiouracil scaffold is a consistently important factor in determining biological activity.

Analytical Methodologies for Research Quantification and Characterization of Substituted Uracil Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating substituted uracil (B121893) derivatives from complex mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted uracil derivatives due to its high resolution and the non-volatile nature of these compounds. The purity of synthesized uracil derivatives is routinely confirmed by HPLC, often coupled with UV detection. nih.gov For instance, studies on 6-substituted uracil derivatives have utilized HPLC systems to ensure the purity of the final products, which is a critical step before any further biological or chemical evaluation. jppres.com

The separation is typically achieved on reverse-phase columns, such as C18, which are effective for separating compounds with varying alkyl substituents. jppres.comnih.gov The choice of mobile phase, often a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to achieve the best separation of the target analyte from any impurities or related compounds. nih.govoup.comchrom-china.com Advanced detection methods, such as diode array detectors (DAD), provide not only quantification at a specific wavelength but also UV spectra of the eluting peaks, which aids in peak identification and purity assessment. sielc.com For many uracil derivatives, detection is carried out at wavelengths around 215 nm or 254 nm. jppres.comnih.gov

Table 1: Typical HPLC Parameters for Analysis of Uracil Derivatives

| Parameter | Example Condition | Common Application/Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., Zorbax RX-C18, Atlantis dC18) | Separation of uracil and its metabolites. jppres.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., 0.1% formic acid) | Gradient elution for complex samples. oup.comchrom-china.com |

| Flow Rate | 0.4 - 1.0 mL/min | Standard analytical flow rates. jppres.comoup.com |

| Detection | UV at 215 nm, 254 nm, or 258 nm | Quantifying uracil derivatives. jppres.comsielc.comnih.gov |

| Internal Standard | 5-Chlorouracil or 5-Bromouracil | Improving quantitative accuracy. nih.govoup.com |

Gas Chromatography (GC) with Mass Spectrometry Detection for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of uracil derivatives, especially when they are made volatile through derivatization. nih.gov This technique is highly sensitive and provides detailed structural information, making it ideal for identifying and quantifying these compounds in various matrices. nih.gov

For non-volatile compounds like uracil derivatives, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.gov A common derivatization agent is 3,5-bis(trifluoromethyl)benzyl bromide. nih.gov The derivatized analytes are then separated on a capillary column and detected by a mass spectrometer. researchgate.net The mass spectrometer not only quantifies the compound but also provides a mass spectrum, which is a molecular fingerprint that can be used for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation patterns. researchgate.net GC-MS has been successfully used to detect uracil in DNA with high sensitivity. nih.gov

Table 2: Example GC-MS Parameters for Uracil Derivative Analysis

| Parameter | Example Condition | Common Application/Reference |

|---|---|---|

| Derivatization Agent | 3,5-bis(trifluoromethyl)benzyl bromide | To increase volatility for GC analysis. nih.gov |

| Column | DB-5 type capillary column | General purpose separation of semi-volatile organic compounds. epa.gov |

| Carrier Gas | Hydrogen or Helium | Standard carrier gases for GC. researchgate.net |

| Injection Mode | Splitless | For trace-level analysis. |

| Detection | Mass Spectrometry (Electron Ionization - EI) | Provides structural information and quantification. researchgate.net |

| Ionization Mode | Negative Chemical Ionization (NCI) | For high sensitivity detection of specific derivatives. nih.gov |

Spectrophotometric Methods for Quantitative Analysis in Research Matrices

Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used for the straightforward quantification of known compounds in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a simple, rapid, and accessible method for determining the concentration of uracil derivatives in solution, provided the sample matrix is not overly complex. researchgate.net Uracil and its derivatives possess a pyrimidine (B1678525) ring, which is a chromophore that absorbs light in the UV region. rsc.org The concentration of a uracil derivative in a pure solvent can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. rsc.org

The UV spectrum of uracil in water typically shows absorption maxima around 202 nm and 258 nm. sielc.com The exact λmax can be influenced by the substituents on the uracil ring and the solvent used. For quantitative analysis, it is crucial to select a wavelength where the analyte absorbs strongly and interferences from other components are minimal. sielc.com This method is often used to determine the concentration of stock solutions before further experiments or to monitor reactions. rsc.org

Table 3: UV Absorption Maxima for Uracil and Related Compounds

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Uracil | 202, 258 | Water | sielc.com |

| 5-Fluorouracil (B62378) | Varies with pH | Aqueous Buffer | researchgate.net |

| Cytosine | Not Specified | Various | acs.org |

| 1-Methyl Cytosine | Not Specified | Various | acs.org |

Mass Spectrometry-based Quantification (HPLC-MS/MS)

For highly sensitive and selective quantification in complex biological matrices, the coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.govwindows.net This technique combines the superior separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

In HPLC-MS/MS analysis, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). nih.gov The ionized molecule (the precursor ion) is selected in the first quadrupole of the mass spectrometer, fragmented by collision-induced dissociation, and a specific fragment ion (the product ion) is monitored in the third quadrupole. oup.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low limits of quantification. oup.comresearchgate.net This method has been extensively validated for the quantification of uracil and its metabolites like dihydrouracil (B119008) in human plasma. nih.govwindows.nettue.nl

Table 4: Example HPLC-MS/MS Parameters and Transitions for Uracil Analysis

| Parameter | Example Condition | Common Application/Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Depending on the analyte's properties. nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. researchgate.net |

| Precursor Ion (m/z) | 112.8 (for Uracil) | Corresponds to the protonated molecule [M+H]+. oup.com |

| Product Ion (m/z) | 70.0 (for Uracil) | A specific fragment used for quantification. oup.com |

| Linear Range | 0.625–160.0 ng/mL (for Uracil in plasma) | Demonstrates the method's sensitivity. oup.com |

| Accuracy | Within ±15% | A typical requirement for bioanalytical method validation. nih.gov |

Electrochemical Methods for Redox Property Assessment

Electrochemical methods are valuable for investigating the redox properties of uracil derivatives. nih.gov These techniques can provide insights into their mechanisms of action, potential for oxidative damage, and interactions with other molecules. nih.govacs.org

Cyclic voltammetry (CV) is a commonly used electrochemical technique where the potential applied to an electrode is swept back and forth while the resulting current is measured. researchgate.net The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. Studies on uracil and its derivatives have used these methods to understand their interfacial behavior at electrode surfaces and how their structure affects their electrochemical characteristics. nih.gov For example, the interaction of 5-fluorouracil with surfactants has been studied using cyclic voltammetry to observe changes in peak currents and potentials, providing information on how these additives might influence the drug's behavior. researchgate.net

Table 5: Electrochemical Properties of Uracil Derivatives | Compound/System | Technique | Key Finding/Parameter | Reference | | :--- | :--- | :--- | :--- | | Uracil Derivatives | Surface Electrochemical Measurements | Adsorption behavior depends on potential, concentration, and structure. nih.gov | | 5-Fluorouracil with Surfactants | Cyclic Voltammetry (CV) | Surfactants alter the electrochemical response (peak current and potential). researchgate.net | | Uracil and Uridine (B1682114) Derivatives | Polarography | Correlation between half-wave potential (E1/2) and chemical structure. nih.gov | | Purine and Pyrimidine Radicals | Microsecond Voltammetry | Study of the properties of radiation-induced radicals. acs.org |

Future Directions and Emerging Research Avenues for 5 Butyl 3 Methyl 6 Propyluracil Research

Development of Novel Synthetic Strategies for Complex Alkylated Uracils

The efficient and versatile synthesis of complex, multi-substituted uracils like 5-Butyl-3-methyl-6-propyluracil is a foundational requirement for its comprehensive study. While various methods exist for the synthesis of uracil (B121893) derivatives, the creation of asymmetrically substituted compounds with multiple alkyl groups presents ongoing challenges. ias.ac.innih.gov Future research should focus on developing novel synthetic strategies that offer high yields, regioselectivity, and stereocontrol.

Promising avenues include the exploration of microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for some uracil derivatives. tandfonline.com Furthermore, the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, could provide powerful tools for the introduction of the butyl and propyl substituents at the C5 and C6 positions. tandfonline.com Investigating one-pot, multi-component reactions could also streamline the synthesis, making it more efficient and scalable. tandfonline.com A significant goal will be to develop a divergent synthesis strategy, allowing for the easy modification of the alkyl groups to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. acs.org

Integration of Advanced Computational Approaches for Predictive Biological Studies

In silico methods are indispensable for accelerating the discovery process and reducing the reliance on extensive, low-throughput experimental screening. For this compound, advanced computational approaches can provide crucial insights into its potential biological activities. acs.org Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be employed to build predictive models based on the physicochemical properties of a series of related alkylated uracils. mdpi.com These models can then be used to predict the potential efficacy of this compound against various biological targets and to prioritize its experimental evaluation. mdpi.com

Molecular docking and molecular dynamics simulations will be instrumental in identifying potential protein targets and elucidating the binding modes of the compound. nih.govresearchgate.net By simulating the interaction of this compound with the active sites of various enzymes and receptors, researchers can generate hypotheses about its mechanism of action. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to study the electronic properties and reactivity of the molecule, providing a deeper understanding of its chemical behavior. nih.gov

Exploration of New Biochemical Targets and Pathways Modulated by Uracil Derivatives

The structural similarity of this compound to the natural nucleobase uracil suggests that it may interact with a variety of enzymes and pathways involved in nucleic acid metabolism. nih.gov A key area of future research will be to systematically screen this compound against a panel of relevant enzymes, such as thymidylate synthase, ribonucleotide reductase, and various DNA and RNA polymerases. researchgate.net Uracil derivatives have a history of being investigated as anticancer and antiviral agents, and these pathways are often central to the mechanisms of such drugs. nih.govresearchgate.net

Beyond these classical targets, emerging research suggests that uracil derivatives can modulate other cellular processes. For example, some uracil analogues have been shown to inhibit mixed lineage kinase domain-like protein (MLKL), a key executor of necroptosis, a form of programmed cell death. acs.org Others have been found to modulate the activity of ABC transporters, which are involved in multidrug resistance in cancer. nih.gov A comprehensive screening of this compound against a broad range of kinases, phosphatases, and other signaling proteins could uncover novel and unexpected biological activities.

Applications in Chemical Probe Development for Investigating Biological Systems

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The unique substitution pattern of this compound makes it an attractive starting point for the development of such probes. By incorporating a "clickable" functional group, such as an alkyne or an azide, into the molecule, it can be used in activity-based protein profiling (ABPP) experiments to identify its direct protein targets in a cellular context.

Furthermore, the development of fluorescently labeled analogues of this compound would enable researchers to visualize its subcellular localization and track its movement within living cells. ed.ac.uk This could provide valuable information about its mechanism of action and help to identify its sites of accumulation. Uracil-based fluorescent probes have been successfully developed for the detection of specific biomolecules like ATP, demonstrating the feasibility of this approach. bohrium.com

Design and Synthesis of Photoactivatable or Labeled Uracil Analogues for Mechanistic Studies

To gain a deeper understanding of the molecular interactions of this compound, the design and synthesis of photoactivatable or isotopically labeled analogues will be crucial. Photoactivatable derivatives, which become chemically reactive upon exposure to light of a specific wavelength, can be used to covalently cross-link the compound to its binding partners. acs.orgglenresearch.com This powerful technique can definitively identify the proteins that directly interact with the molecule in a complex biological sample. glenresearch.com

Isotopically labeled versions of this compound, for example with ¹³C or ¹⁵N, can be used in nuclear magnetic resonance (NMR) spectroscopy studies to probe its binding to target proteins in atomic detail. They can also be used as internal standards in mass spectrometry-based assays to accurately quantify the compound in biological samples. The synthesis of such labeled analogues will require the development of specialized synthetic routes that allow for the incorporation of the isotopic labels at specific positions within the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.